Tivantinib

Kinase Selectivity c-Met Inhibition Off-Target Activity

Tivantinib is a first-in-class non-ATP-competitive c-Met inhibitor (Ki=0.355 μM) that directly disrupts microtubule polymerization via the colchicine binding site. This dual mechanism enables MET-independent cytotoxicity, making it essential for dissecting MET-dependent vs. tubulin-mediated anti-proliferative effects. Critically, Tivantinib maintains equipotent activity in MDR cancer lines overexpressing ABC transporters, overcoming resistance that limits standard microtubule agents. Ideal for biomarker-stratified HCC/NSCLC research and MDR bypass studies. Order high-purity Tivantinib to advance your targeted oncology and drug-resistance programs.

Molecular Formula C23H19N3O2
Molecular Weight 369.4 g/mol
CAS No. 905854-02-6
Cat. No. B1684700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTivantinib
CAS905854-02-6
Synonyms(-)-trans-3-(5,6-dihydro-4H-pyrrolo(3,2,1-ij)quinolin-1-yl)-4-(1H-indol-3-yl)pyrrolidin-2,5-dione
ARQ 197
ARQ-197
ARQ197
tivantini
Molecular FormulaC23H19N3O2
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESC1CC2=C3C(=CC=C2)C(=CN3C1)C4C(C(=O)NC4=O)C5=CNC6=CC=CC=C65
InChIInChI=1S/C23H19N3O2/c27-22-19(16-11-24-18-9-2-1-7-14(16)18)20(23(28)25-22)17-12-26-10-4-6-13-5-3-8-15(17)21(13)26/h1-3,5,7-9,11-12,19-20,24H,4,6,10H2,(H,25,27,28)/t19-,20-/m0/s1
InChIKeyUCEQXRCJXIVODC-PMACEKPBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tivantinib (ARQ 197) Procurement Guide for Oncology and Cell Signaling Research


Tivantinib (CAS 905854-02-6), also known as ARQ 197, is a small molecule originally characterized as a non-ATP-competitive inhibitor of the c-Met receptor tyrosine kinase, with a reported binding affinity (Ki) of 0.355 μM in cell-free assays . It is a bisindolylmaleimide derivative that has been extensively evaluated in multiple Phase II and Phase III clinical trials for hepatocellular carcinoma, non-small cell lung cancer, and other solid tumors [1].

Why Tivantinib Cannot Be Substituted with Other c-Met Inhibitors Without Experimental Validation


Tivantinib exhibits a distinct pharmacological profile that precludes simple interchange with other c-Met-targeting agents such as crizotinib, capmatinib, or cabozantinib. Its non-ATP-competitive binding mechanism [1] contrasts sharply with ATP-competitive inhibitors like capmatinib and crizotinib, resulting in divergent kinase selectivity profiles and off-target effects. Moreover, multiple independent studies have demonstrated that the cytotoxic activity of Tivantinib is largely independent of MET expression or gene amplification status and is instead mediated through direct interaction with tubulin and disruption of microtubule dynamics [2]. This dual mechanism (MET binding plus tubulin depolymerization) fundamentally distinguishes Tivantinib from pure MET inhibitors and microtubule-targeting agents alike, rendering potency comparisons based solely on MET IC50 values misleading for research and procurement decisions.

Quantitative Comparative Evidence for Tivantinib (ARQ 197) Against Closest c-Met Inhibitor Analogs


c-Met Binding Affinity and Kinase Selectivity Comparison: Tivantinib vs. Capmatinib and Cabozantinib

Tivantinib inhibits c-Met with a Ki of 0.355 μM and demonstrates high selectivity, showing little to no activity against Ron, EGFR, InsR, PDGFRα, or FGFR1/4 [1]. In a panel of 229 kinases tested at 10 μM, Tivantinib selectively inhibited c-Met [1]. In contrast, Capmatinib (INCB28060) is an ATP-competitive c-Met inhibitor with a significantly lower IC50 of 0.13 nM but was also reported inactive against RONβ, EGFR, and HER-3 [2]. Cabozantinib, a multi-kinase inhibitor, exhibits an IC50 of 1.3 nM for c-Met but also potently inhibits VEGFR2 (IC50 = 0.035 nM), RET (5.2 nM), KIT (4.6 nM), AXL (7 nM), Tie2 (14.3 nM), and FLT3 (11.3 nM) . This stark contrast in selectivity profiles is critical for experimental design where off-target kinase inhibition may confound phenotypic readouts.

Kinase Selectivity c-Met Inhibition Off-Target Activity

Binding Mechanism Differentiation: Non-ATP-Competitive vs. ATP-Competitive c-Met Inhibition

Tivantinib is a Type III (allosteric) MET inhibitor that binds to a site distinct from the ATP-binding pocket, whereas crizotinib (Type Ia), capmatinib (Type Ib), and cabozantinib (Type II) all target the ATP-binding site [1]. This mechanistic divergence has functional consequences. A 2024 preclinical study in Ba/F3 cells expressing the MET D1228N mutation demonstrated resistance to crizotinib, capmatinib, tepotinib, and elzovantinib, while retaining moderate sensitivity to cabozantinib [2]. This mutation lies in the activation loop and is a known resistance mechanism to Type I ATP-competitive MET inhibitors. The study did not include Tivantinib, but its distinct allosteric binding site suggests potential utility in overcoming ATP-binding pocket mutations. This class-level inference requires experimental validation.

Binding Kinetics Allosteric Inhibition Drug Resistance

Cytotoxic Activity Independent of MET Expression: Tivantinib vs. Crizotinib in NSCLC Cell Lines

A head-to-head comparison in a panel of NSCLC cell lines demonstrated that crizotinib and PHA-665752 exhibited growth inhibition restricted to MET-dependent cell lines (H1993, EBC-1 with MET amplification), correlating with MET and downstream AKT/ERK1/2 phosphorylation inhibition, resulting in G0/G1 arrest and apoptosis [1]. In contrast, tivantinib displayed more potent anti-proliferative activity that was not restricted to MET-dependent cell lines. Tivantinib did not inhibit cellular MET activity or phosphorylation of AKT or ERK1/2 in either MET-dependent or -independent cell lines. Instead, tivantinib induced G2/M cell cycle arrest and apoptosis, and was shown to disrupt mitotic spindles by functioning as a microtubule depolymerizer [1]. Crizotinib did not affect microtubule dynamics [1].

MET-Independent Cytotoxicity Tubulin Polymerization G2/M Arrest

Overcoming ABC Transporter-Mediated Multidrug Resistance: Tivantinib vs. Vincristine, Paclitaxel, and Colchicine

Tivantinib demonstrated similar IC50 values against parental and multidrug-resistant (MDR) cells overexpressing ABC transporters, whereas other microtubule-targeting agents (vincristine, paclitaxel, and colchicine) could not suppress the growth of cells overexpressing these transporters [1]. The expression level of ABC transporters did not correlate with the apoptosis-inducing ability of tivantinib, in contrast to other microtubule inhibitors [1]. Further, in vitro competition assays showed that tivantinib competitively inhibited colchicine but not vincristine or vinblastine binding to purified tubulin, indicating direct binding to the colchicine binding site of tubulin [1].

Multidrug Resistance ABC Transporters Tubulin-Binding Agents

Clinical Activity in MET-High Hepatocellular Carcinoma: Phase II vs. Phase III Outcomes

In a randomized Phase II study (ARQ 197-215) of tivantinib versus placebo in second-line HCC, tivantinib improved overall survival (OS) and progression-free survival (PFS) compared with placebo in patients with high MET expression (MET-high) [1]. However, the confirmatory Phase III METIV-HCC trial (NCT01755767) randomized 340 patients (2:1) to tivantinib 120 mg BID or placebo and reported median OS of 8.4 months (95% CI 6.8–10.0) for tivantinib versus 9.1 months (95% CI 7.3–10.4) for placebo (HR = 0.97; 95% CI 0.75–1.25; p = 0.81) [2]. Tivantinib did not improve overall survival compared with placebo in the Phase III study [2]. Tumor MET levels were higher in patients treated with sorafenib (82% MET-high post-sorafenib vs. 40% pre-sorafenib) [3].

Hepatocellular Carcinoma MET Biomarker Clinical Trial Outcomes

Tubulin Polymerization Disruption in HCC Cells: Tivantinib vs. Paclitaxel and Vincristine

In hepatocellular carcinoma (HCC) cells, tivantinib affected microtubule dynamics by functioning as a microtubule depolymerizer [1]. Unlike other microtubule-targeting agents such as paclitaxel (a microtubule stabilizer) and vincristine (a microtubule destabilizer that binds tubulin at a different site), tivantinib showed similar anti-proliferative activity in parental and multidrug-resistant cells [1]. This suggests that tivantinib's mechanism of tubulin disruption is distinct and may bypass common resistance mechanisms to established microtubule agents. The study further demonstrated that tivantinib induced G2/M arrest and promoted apoptosis via both intrinsic and extrinsic pathways [1].

Tubulin Polymerization Hepatocellular Carcinoma Microtubule Dynamics

Optimal Research and Procurement Applications for Tivantinib Based on Validated Evidence


Investigating MET-Independent Cytotoxicity and Tubulin Disruption Mechanisms

Researchers studying non-MET-mediated cytotoxicity or microtubule dynamics should consider Tivantinib as a tool compound. Its dual ability to bind c-Met (Ki = 0.355 μM) and directly disrupt tubulin polymerization via the colchicine binding site enables experiments that dissect MET-dependent and -independent anti-proliferative effects [1]. This application is particularly relevant in NSCLC and HCC models where MET expression does not correlate with Tivantinib sensitivity [2].

Overcoming ABC Transporter-Mediated Multidrug Resistance in Cancer Models

For experiments involving MDR cancer cell lines that overexpress ABC transporters, Tivantinib offers a significant advantage over standard microtubule agents (paclitaxel, vincristine, colchicine). Tivantinib maintains equipotent IC50 values regardless of ABC transporter expression, making it an ideal probe for studying MDR bypass mechanisms and validating new therapeutic strategies in resistant tumor models [1].

Studying Allosteric Kinase Inhibition and Resistance to ATP-Competitive MET Inhibitors

Tivantinib's non-ATP-competitive, allosteric binding mechanism (Type III inhibitor) distinguishes it from Type I and Type II MET inhibitors like crizotinib, capmatinib, and cabozantinib [1]. This property makes Tivantinib a valuable comparator in studies investigating resistance mutations that arise in the ATP-binding pocket of MET, such as the D1228N mutation, which confers resistance to Type I inhibitors but retains sensitivity to some Type II inhibitors [2].

Clinical Research in MET-High Hepatocellular Carcinoma with Rigorous Biomarker Stratification

Despite the negative Phase III METIV-HCC trial (HR = 0.97; p = 0.81 for OS) [1], Tivantinib remains a compound of interest for HCC studies that incorporate rigorous biomarker stratification beyond MET expression. The Phase II study's positive signal in MET-high patients underscores the need for refined predictive biomarkers. Procurement for clinical research should be accompanied by robust molecular profiling to identify patient subsets that may derive benefit [2].

Technical Documentation Hub

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